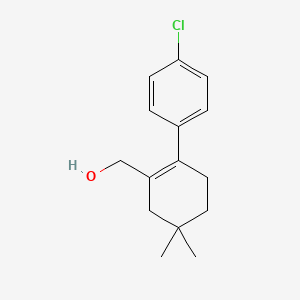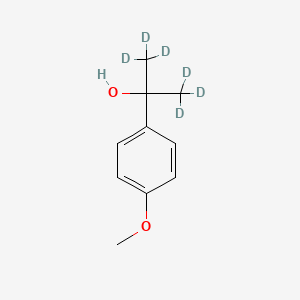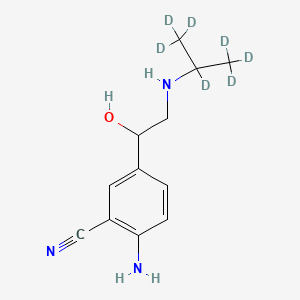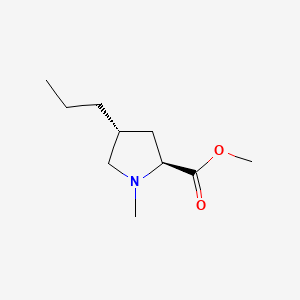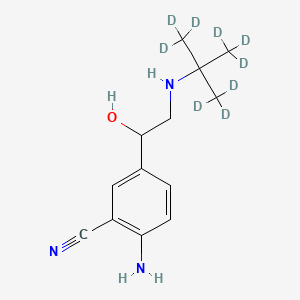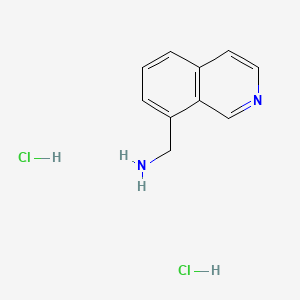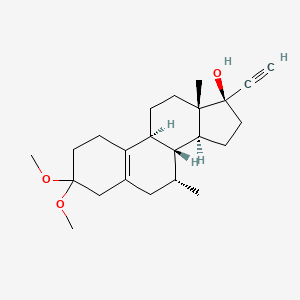![molecular formula C20H16FN B565754 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine CAS No. 1187966-94-4](/img/structure/B565754.png)
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine is a chemical compound with the molecular formula C20H16FN and a molecular weight of 289.35 g/mol . This compound is known for its structural complexity and is often studied in the context of pharmaceutical research, particularly as an impurity in the synthesis of pitavastatin .
Vorbereitungsmethoden
The synthesis of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine involves multiple steps, typically starting with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve bulk synthesis techniques, ensuring the compound is produced in sufficient quantities for research and development purposes .
Analyse Chemischer Reaktionen
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: As an impurity in the synthesis of pitavastatin, it is studied to understand its impact on the efficacy and safety of the drug.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine involves its interaction with specific molecular targets. In the context of its role as a pitavastatin impurity, it may affect the activity of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis . The pathways involved in its action include the modulation of enzyme activity and potential phototoxic effects, as observed in certain studies .
Vergleich Mit ähnlichen Verbindungen
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine can be compared with other similar compounds, such as:
Desfluoro Pitavastatin: This compound lacks the fluorine atom present in this compound, leading to differences in its chemical and biological properties.
Pitavastatin: The parent compound from which this compound is derived.
Eigenschaften
IUPAC Name |
6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,8,10-12H,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLXKUGLIQPSTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C2CCC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine related to Pitavastatin?
A1: this compound is identified as a potential degradation product or metabolite of Pitavastatin. While the exact mechanism of its formation is not detailed in the provided abstracts, the research indicates that Pitavastatin can degrade into benzophenanthridine-like photoproducts when exposed to UV light. [] This degradation pathway could potentially lead to the formation of this compound.
Q2: What are the implications of this compound formation for Pitavastatin use?
A2: The formation of this compound as a potential degradation product or metabolite raises important questions regarding the stability and long-term effects of Pitavastatin. [, ] Further research is needed to determine:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
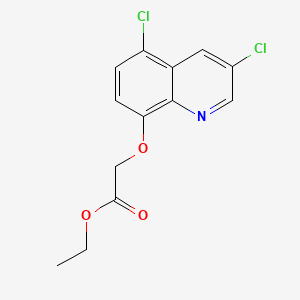
![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B565672.png)
![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)
